molecular formula C21H17NO B144254 7-(benzhydryloxy)-1H-indole CAS No. 135328-49-3

7-(benzhydryloxy)-1H-indole

Cat. No. B144254
M. Wt: 299.4 g/mol
InChI Key: RUSLOKVULVVFGQ-UHFFFAOYSA-N
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Patent
US05281593

Procedure details

To a stirred solution of the protected nitrophenol (3.05 g, 10 mmol) (Example 34a part i) in dry THF (100 ml) at -40° C. under nitrogen was added 1M vinyl magnesium bromide in the THF (35 ml) over 5 minutes. After stirring for a further three quarters of an hour at -40° C., the reaction mixture was poured into aqueous ammonium chloride and extracted into diethyl ether. The combined organic extracts were dried, filtered and evaporated in vacuo. The product was purified by column chromatography on silica, eluting with 12.5% ethyl acetate in hexane, to give a pale yellow solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-])=O.[CH:11]([Mg]Br)=[CH2:12].[Cl-].[NH4+].[CH2:17]1[CH2:21]O[CH2:19][CH2:18]1>>[CH:17]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[NH:1][CH:12]=[CH:11]2)([C:21]1[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1)[C:18]1[CH:19]=[CH:18][CH:17]=[CH:21][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
35 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After stirring for a further three quarters of an hour at -40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica
WASH
Type
WASH
Details
eluting with 12.5% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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